9-Piperazin-1-yl-1,2,3,4-tetrahydroacridine
Overview
Description
9-Piperazin-1-yl-1,2,3,4-tetrahydroacridine is a useful research compound. Its molecular formula is C17H21N3 and its molecular weight is 267.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Cancer Research and Therapeutics
Compounds with the 9-piperazin-1-yl-1,2,3,4-tetrahydroacridine structure have been extensively studied for their potential in cancer therapy. For instance, certain 9-amino acridine compounds were investigated for their ability to block the catalytic cycle of topoisomerase II, resulting in cell death in cancer cell lines. In vivo studies involving an orthotopic glioblastoma mouse model demonstrated these compounds' efficacy in increasing the survival rate of glioma-bearing mice, indicating their potential in treating brain cancers (Teitelbaum et al., 2012). Furthermore, a series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines, with some compounds exhibiting promising results (Sunagar et al., 2016).
2. Alzheimer's Disease Research
Studies have explored the application of this compound derivatives in Alzheimer's disease treatment. One research designed a sensing platform using nitrogen-doped graphene quantum dots (NGQDs) to study recently developed anti-Alzheimer’s drugs, including compounds with the mentioned structure. This research provided insights into the in vitro potency of these drugs towards Alzheimer's disease, suggesting their potential for future treatments (Sharma et al., 2019).
3. DNA Interaction and Antibacterial Activity
Some derivatives of this compound have been studied for their interaction with DNA and potential antibacterial activity. Research has synthesized and investigated the interaction between certain derivatives and calf thymus DNA, revealing insights into their binding modes and potential applications in therapeutics (Białobrzeska et al., 2019). Moreover, derivatives like Terazosin hydrochloride have been evaluated for their antibacterial activity against various bacteria strains, indicating their potential in developing new antibacterial agents (Kumar et al., 2021).
Mechanism of Action
Target of Action
It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It is known that piperazine derivatives can interact with various targets, leading to a range of biological effects .
Biochemical Pathways
It is known that piperazine derivatives can influence a variety of biochemical pathways due to their wide range of biological and pharmaceutical activity .
Result of Action
It is known that piperazine derivatives can have a wide range of effects due to their broad biological and pharmaceutical activity .
Properties
IUPAC Name |
9-piperazin-1-yl-1,2,3,4-tetrahydroacridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)14-6-2-4-8-16(14)19-15/h1,3,5,7,18H,2,4,6,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVRCFKUZDWTJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.